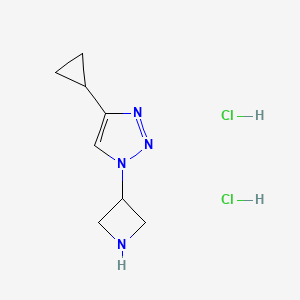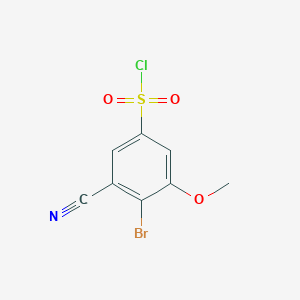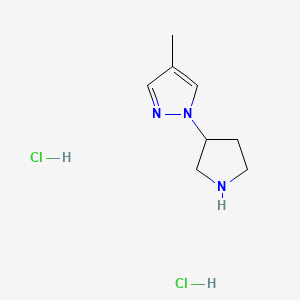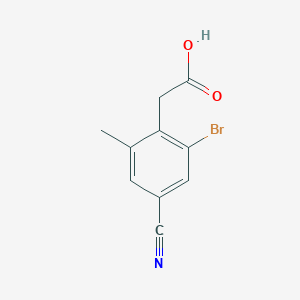
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
Overview
Description
1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining an azetidine ring and a triazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride typically involves multi-step reactions. One common method includes the formation of the azetidine ring through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the formation of the triazole ring via cycloaddition reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids are employed . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and triazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups into the azetidine or triazole rings.
Scientific Research Applications
1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: This compound shares the azetidine ring but has an imidazole ring instead of a triazole ring.
1-(Azetidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride: Another similar compound with an indole ring.
Uniqueness: 1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. Its combination of rings allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-cyclopropyltriazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-5-12(11-10-8)7-3-9-4-7;;/h5-7,9H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVDBSXDVSLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)
![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)





![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)






